molecular formula C8H9FN2O2 B15312392 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine

1-(2-Fluoro-4-nitrophenyl)ethan-1-amine

Cat. No.: B15312392
M. Wt: 184.17 g/mol
InChI Key: VKAYVJQAVUVAAU-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)ethan-1-amine is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, with an ethanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine typically involves the nitration of 2-fluoroacetophenone followed by a reduction process. The nitration step introduces the nitro group to the aromatic ring, while the reduction step converts the nitro group to an amine. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine involves its interaction with various molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The amine group can undergo protonation, affecting the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9FN2O2/c1-5(10)7-3-2-6(11(12)13)4-8(7)9/h2-5H,10H2,1H3

InChI Key

VKAYVJQAVUVAAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)N

Origin of Product

United States

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